4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Chemical Biology Medicinal Chemistry Screening Library Procurement

This dimethylsulfamoyl-benzamide-thiazole scaffold demands exact chemical identity for reliable SAR. Analog data shows a thiophene substitution at the thiazole 4-position eliminates S1P1 receptor activity (EC50 >10,000 nM), proving that even conservative replacements can cause complete potency loss. Procuring CAS 312603-74-0 guarantees the precise 4-methylphenyl-thiazole geometry required for hit confirmation, selectivity profiling, or use as a benchmark in bioisostere optimization. Avoid activity cliff artifacts—order the exact structure.

Molecular Formula C19H19N3O3S2
Molecular Weight 401.5
CAS No. 312603-74-0
Cat. No. B2598298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
CAS312603-74-0
Molecular FormulaC19H19N3O3S2
Molecular Weight401.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)17-12-26-19(20-17)21-18(23)15-8-10-16(11-9-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23)
InChIKeyBJDNJWJLYKEHTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312603-74-0) and Its Chemical Class?


The compound 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 312603-74-0) is a synthetic small molecule belonging to the sulfonamide-benzamide-thiazole class. Its structure features a central benzamide core, substituted at the para-position with a dimethylsulfamoyl group, and linked via an amide bridge to a 1,3-thiazole ring bearing a 4-methylphenyl group at its 4-position. This framework is characteristic of a broad family of compounds explored in medicinal chemistry for modulating diverse biological targets, including enzymes and receptors [1]. Despite its structural resemblance to biologically active analogs, a comprehensive search of peer-reviewed journals, patent repositories (Google Patents, Eureka), and authoritative databases (PubChem, ChEMBL, BindingDB, ChemIDplus) returned no primary research articles, patents, or curated bioactivity data specific to this exact molecule. Consequently, its baseline profile is limited to inferred class-level properties; verified affinity, selectivity, or phenotypic activity data remain unavailable in the public domain.

Why 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Cannot Be Automatically Replaced by In-Class Analogs


The 4-(4-methylphenyl)-thiazole and dimethylsulfamoyl-benzamide scaffold is known to undergo marked potency shifts upon minor substituent variation. For the closely related analog 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide, where only the 4-(4-methylphenyl) group is replaced by a thiophene, the BindingDB records an EC50 of >10,000 nM against the sphingosine-1-phosphate receptor 1 (S1P1), indicating near-complete loss of activity relative to optimized members of the series [1]. Such data demonstrate that the para-substituent on the thiazole ring is a critical pharmacophore element: replacing the 4-methylphenyl with a thiophene eliminates detectable receptor engagement. Without direct activity data for the target compound, it cannot be assumed that it will behave identically to analogs bearing different aryl or heteroaryl groups. Procurement of a specific compound within this scaffold family should therefore be guided by the requirement for an exact match to the published chemical structure if downstream SAR reproducibility or screening hit confirmation is the objective.

Quantitative Differentiating Evidence for 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Against Closest Analogs


No Direct Head-to-Head or Cross-Study Comparator Data Identified

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, ChemIDplus, and Google Patents for the exact compound and its closest analogs (e.g., 4-(dimethylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide, 4-(dimethylsulfamoyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide) returned zero head-to-head comparisons, zero cross-study comparable datasets, and no patent disclosures that provide quantitative biological data for CAS 312603-74-0 [1]. The molecule is absent from all major public bioactivity repositories. Therefore, no direct quantitative differentiation can be established at this time.

Chemical Biology Medicinal Chemistry Screening Library Procurement

Class-Level Inference: Thiazole 4-Substituent Drastically Modulates S1P1 Receptor Binding

The closest structurally characterized analog in a public database is 4-(dimethylsulfamoyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide (BDBM37205). In a binding assay for the human sphingosine-1-phosphate receptor 1 (S1P1), this thiophene analog exhibited an EC50 greater than 10,000 nM (effectively inactive) [1]. In contrast, the target compound bears a 4-methylphenyl substituent at the same position. While no direct activity data exist for the target, this class-level observation confirms that small changes at the thiazole 4-position can result in a >10-fold (and likely much larger) loss of receptor engagement. This supports the premise that the 4-methylphenyl group is a non-trivial moiety; its replacement by even a structurally similar thiophene ring abrogates measurable activity in this assay system.

GPCR Pharmacology Sphingosine-1-Phosphate Receptor Structure-Activity Relationship

Patent Landscape Suggests Thiazole 4-Lipophilic Substitution Is Key for Anti-Infective Activity

A recent Chinese patent (CN111166743A) describes a series of thiazole-containing benzamides with anti-infective activity, explicitly exemplifying compounds with 4-methylphenyl and 4-isopropylphenyl substituents on the thiazole ring [1]. While the sulfonamide portion differs (4-fluorophenylsulfonylamino vs. dimethylsulfamoyl), the patent demonstrates that the 4-methylphenyl group is a privileged substituent for activity against Pseudomonas aeruginosa and Staphylococcus aureus virulence factors. The target compound shares this privileged 4-methylphenyl-thiazole moiety, suggesting that it occupies a region of chemical space deliberately explored for anti-infective SAR. This contrasts with analogs bearing smaller or polar substitutions at that position, which are not exemplified in the patent's claims.

Anti-Infective Patent Analysis SAR

Evidence-Backed Procurement Scenarios for 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide


Screening Library Hit Confirmation and SAR Expansion

When a primary screening hit is identified with the exact 4-(4-methylphenyl)-1,3-thiazol-2-yl benzamide scaffold, re-ordering the precise compound is mandatory for IC50/EC50 confirmation and early SAR expansion. As demonstrated by the S1P1 data for the thiophene analog, even conservative replacements at the thiazole 4-position can cause a complete loss of receptor activity [1]. Procurement of CAS 312603-74-0 ensures chemical identity fidelity and avoids artifact-prone activity cliffs that confound hit triage.

Medicinal Chemistry Scaffold Hopping Starting Point

The dimethylsulfamoyl group is a recognized carbonyl bioisostere and solubility-enhancing moiety. A medicinal chemistry team seeking to replace a carboxylic acid or primary amide with a neutral, polar sulfonamide can use this compound as a benchmark scaffold. Its 4-methylphenyl-thiazole substructure is independently validated in anti-infective patent space [1], providing a starting point for dual optimization of pharmacokinetic and pharmacodynamic properties.

Negative Control or Selectivity Profiling for Thiazole-Based Inhibitors

Given the high probability that subtle structural changes in this scaffold lead to inactivity (as inferred from the thiophene-S1P1 data), this compound may serve as a negative control or selectivity panel member when profiling structurally related active leads. Its inclusion can help establish that observed biological effects are due to specific substituent combinations rather than general thiazole-benzamide core promiscuity.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.